N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-4-2-3-5-13(11)15(20)17-12-6-8-18(9-7-12)14(19)10-16/h2-5,12H,6-10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCAHZKZWYJLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
Hydrogenation of Pyridine: Pyridine is catalytically hydrogenated under high pressure and temperature conditions to yield piperidine.
Cyclization of Precursors: Alternative synthetic routes involve intramolecular cyclization of amino-alcohol or amino-ketone precursors to form the piperidine ring.
Introduction of the Chloroacetyl Group
The piperidine derivative is reacted with chloroacetyl chloride, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
A base like triethylamine or diisopropylethylamine is added to neutralize the hydrochloric acid generated and to promote the acylation reaction.
The reaction is usually performed at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
Coupling with 2-Methylbenzoic Acid
The chloroacetyl-piperidine intermediate undergoes amide bond formation with 2-methylbenzoic acid or its activated derivatives.
Coupling agents such as HATU, EDC/HOBt, or DCC are employed to activate the carboxylic acid.
The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF under reflux conditions (80–100°C) for 12–24 hours.
Purification is achieved by column chromatography or recrystallization.
| Reaction Parameter | Optimized Condition |
|---|---|
| Solvent | DMF or THF |
| Base | Triethylamine or diisopropylethylamine |
| Coupling Agent | HATU or EDC/HOBt |
| Temperature | 0°C to room temperature (acylation); 80–100°C (amide coupling) |
| Reaction Time | 0.5–1 hour (acylation); 12–24 hours (amide coupling) |
| Yield Range | 70–85% overall |
Reduction: Catalytic hydrogenation (H₂/Pd-C) can reduce the chloroacetyl group to a hydroxyacetyl derivative.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic (6M HCl, 80°C, 4h) or basic (aqueous NaOH, 60°C, 2h) conditions to yield hydroxyacetyl or carboxylic acid derivatives, respectively.
| Conditions | Product | Byproduct |
|---|---|---|
| 6M HCl, 80°C, 4 hours | N-[1-(2-Hydroxyacetyl)piperidin-4-yl]-2-methylbenzamide | HCl (recovered) |
| NaOH (aq), 60°C, 2 hours | Sodium salt of carboxylic acid derivative | NaCl |
- Cross-Coupling Reactions: The aromatic benzamide moiety can participate in Suzuki-Miyaura coupling to diversify the aromatic substituent.
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-(biphenyl-4-yl)methylbenzamide | 67% |
Industrial synthesis follows the same synthetic routes with scale-up optimization focusing on reaction time, temperature control, solvent recycling, and purification efficiency.
Quality control measures ensure product purity (>95%) and batch consistency.
NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H] at m/z 295).
HPLC: Used to assess purity and monitor reaction progress.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Piperidine ring formation | Hydrogenation of pyridine or cyclization | Formation of piperidine core | High pressure H₂, Pd catalyst |
| Chloroacetylation | Chloroacetyl chloride, triethylamine, DCM | Introduction of chloroacetyl group | Low temperature control |
| Amide coupling | 2-Methylbenzoic acid, HATU or EDC/HOBt, DMF | Formation of benzamide bond | Reflux 12–24 h, purification |
The preparation methods are well-established with yields ranging from 70% to 85%.
Reaction conditions such as temperature, solvent choice, and coupling agents critically influence the yield and purity.
The chloroacetyl group is reactive and can undergo further functionalization, expanding the compound’s utility in medicinal chemistry.
Hydrolysis and reduction reactions of the chloroacetyl moiety provide access to derivatives useful for structure-activity relationship studies.
Cross-coupling reactions enable aromatic diversification, enhancing potential biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-COCH₂Cl) is highly reactive toward nucleophiles, enabling substitution reactions under mild conditions. Key examples include:
Mechanistic Insight :
-
The reaction proceeds via an SN₂ mechanism, where nucleophiles attack the electrophilic carbon adjacent to the chlorine atom.
-
Base catalysts (e.g., triethylamine) facilitate deprotonation, enhancing nucleophilicity .
Oxidation and Reduction Reactions
The piperidine ring and chloroacetyl group undergo redox transformations:
Oxidation
-
Piperidine Ring : Treatment with KMnO₄ in acidic conditions oxidizes the piperidine ring to a pyridine derivative, forming N-[1-(2-chloroacetyl)pyridin-4-yl]-2-methylbenzamide (yield: 58%) .
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Chloroacetyl Group : Strong oxidizing agents (e.g., CrO₃) convert the chloroacetyl moiety to a carboxylic acid (-COOH), yielding N-[1-(carboxyacetyl)piperidin-4-yl]-2-methylbenzamide .
Reduction
-
Chloroacetyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the chloroacetyl group to a hydroxylacetyl derivative (N-[1-(2-hydroxyacetyl)piperidin-4-yl]-2-methylbenzamide ) .
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems:
Key Findings :
-
Cyclization reactions are critical for generating bioactive scaffolds. For example, piperidine-fused benzodiazepines exhibit T-channel inhibitory activity (IC₅₀ = 13–22 μM) .
Hydrolysis Reactions
The chloroacetyl group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Byproduct |
|---|---|---|
| 6M HCl, 80°C, 4h | N-[1-(2-Hydroxyacetyl)piperidin-4-yl]-2-methylbenzamide | HCl (recovered) |
| NaOH (aq), 60°C, 2h | Sodium salt of the carboxylic acid derivative | NaCl |
Applications :
-
Hydrolysis products serve as intermediates for further functionalization, such as esterification or amidation .
Cross-Coupling Reactions
The aromatic benzamide moiety participates in Suzuki-Miyaura couplings:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-(biphenyl-4-yl)methylbenzamide | 67% |
Significance :
-
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Scientific Research Applications
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide has been investigated for several applications:
Medicinal Chemistry
- Antimicrobial Properties: Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity: Studies have explored its potential as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Neurological Research
- T-type Calcium Channel Inhibition: Similar compounds have been studied for their ability to inhibit T-type calcium channels, which are implicated in neuropathic pain. The unique structure of this compound may enhance its efficacy in this area .
Drug Development
- Therapeutic Applications: The compound's interaction with specific molecular targets suggests potential therapeutic uses in treating conditions such as chronic pain and mood disorders. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential .
Case Studies
Several studies have documented the effects and applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuropathic Pain Model
In a preclinical model for neuropathic pain, this compound demonstrated a notable reduction in pain behaviors. The compound was found to significantly inhibit T-type calcium channels, supporting its potential as a novel analgesic .
Mechanism of Action
The mechanism of action of N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and related analogs:
Physicochemical and Pharmacokinetic Implications
- Reactivity: The chloroacetyl group may act as a reactive handle for covalent interactions with biological targets, similar to kinase inhibitors . In contrast, ulixacaltamide’s tert-butylamino-oxoethyl group improves metabolic stability by resisting oxidation .
- Molecular Weight : The bipiperidinyl analog (518.01 g/mol) exceeds the typical range for CNS drugs (~500 g/mol threshold), suggesting peripheral target engagement, whereas the target compound’s lower MW (estimated ~350–380 g/mol) may favor CNS penetration .
Biological Activity
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide is a synthetic compound belonging to the class of piperidine derivatives, characterized by a piperidine ring, a benzamide group, and a chloroacetyl moiety. Its unique structure suggests potential biological activities that warrant investigation.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine or cyclization of suitable precursors.
- Introduction of the Chloroacetyl Group : This is done by reacting the piperidine derivative with chloroacetyl chloride in the presence of a base like triethylamine.
- Attachment of the Benzamide Group : The final step involves the reaction with 2-methylbenzoic acid or its derivatives.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : With reducing agents such as lithium aluminum hydride.
- Substitution : The chloroacetyl group can participate in nucleophilic substitution reactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, potentially modulating enzyme or receptor activity. This mechanism could involve:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives were screened for antiproliferative activity against various cancer cell lines, demonstrating selective action against human glioblastoma and melanoma cells while showing low toxicity towards normal cells .
Case Studies
- In Vitro Studies : Research has shown that certain piperidine derivatives exhibit medium to low micromolar activity against sensitive and resistant cancer cell lines, suggesting that modifications in their structure can enhance biological activity .
- In Vivo Studies : One study reported that a derivative similar to this compound significantly delayed tumor growth in xenograft models, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against various bacterial strains. The presence of both chloroacetyl and benzamide groups is thought to contribute to this potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)benzamide | Lacks chloroacetyl group | Varies; less potent than target compound |
| N-(2-chloroacetyl)piperidine | Contains chloroacetyl group | Potentially active against certain cancers |
Q & A
Q. What are the standard synthetic routes for N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of a piperidin-4-amine derivative with 2-chloroacetyl chloride, followed by coupling with 2-methylbenzoic acid. Key optimization strategies include:
- Catalyst Selection : Use of coupling agents like HATU or EDC/HOBt for amide bond formation .
- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) for 12–24 hours to ensure complete reaction .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from dimethylether to isolate high-purity product .
| Reaction Parameter | Optimized Condition |
|---|---|
| Solvent | DMF or THF |
| Coupling Agent | HATU or EDC/HOBt |
| Reaction Time | 12–24 hours |
| Yield Range | 70–85% |
Q. What safety protocols are recommended for handling this compound during laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosol formation is possible .
- Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release toxic gases (e.g., HCl vapors) during reactions .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and rotational isomerism (e.g., chloroacetyl group conformation) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] at m/z 293.1) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data arising from rotational isomers in this compound?
Methodological Answer: Rotational isomerism of the chloroacetyl group can split NMR signals. Strategies include:
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks and confirm dynamic equilibrium .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts for each isomer .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group) can unambiguously assign configurations .
Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to receptors like kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : Model interactions between the chloroacetyl group and catalytic sites (e.g., hydrophobic pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Q. How can computational modeling be integrated with experimental data to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and metabolic stability based on the trifluoromethyl and piperidine moieties .
- CYP450 Inhibition Assays : Validate in silico predictions (e.g., CYP3A4 inhibition) with liver microsome studies .
- Blood-Brain Barrier (BBB) Penetration : Combine molecular weight (<500 Da) and polar surface area (<90 Å) calculations with in vivo rodent models .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
- Process Optimization : Avoid racemization by controlling reaction pH (<7) and temperature (<40°C) during amide coupling .
- Quality Control : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–250 nm .
Tables for Key Data
Q. Table 1. Stability Under Storage Conditions
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 25°C (dry, inert) | <5% | 6 months | |
| 4°C (humid) | 10–15% | 3 months | |
| -20°C (protected) | <2% | 12 months |
Q. Table 2. Hazard Classification (GHS)
| Hazard | Precautionary Code | Reference |
|---|---|---|
| Skin corrosion (Category 1B) | P303+P361+P353 | |
| Acute toxicity (oral) | P301+P310 | |
| Respiratory irritation | P304+P340 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
